a-Levantenolide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

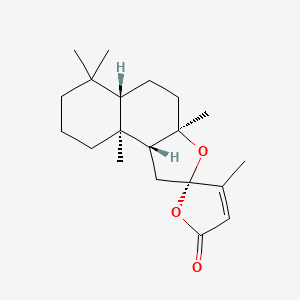

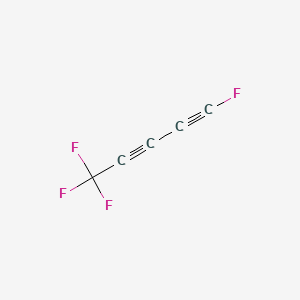

a-Levantenolide is a naturally occurring compound found in Turkish tobacco. It belongs to the class of labdane derivatives and has been identified as having various biological activities. The molecular formula of this compound is C20H30O3, and it has a molecular weight of 318.45 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of a-Levantenolide can be achieved through a palladium-catalyzed cascade carbonylative spirolactonization of hydroxycyclopropanols. This method is efficient and scalable, with mild reaction conditions and high atom economy. The hydroxycyclopropanol substrates are readily available in one step via a Kulinkovich reaction of the corresponding lactones .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the palladium-catalyzed cascade carbonylative spirolactonization suggests that it could be adapted for industrial use. The broad substrate scope and mild reaction conditions make this method suitable for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: a-Levantenolide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as lactones and hydroxyl groups.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include palladium catalysts, carbon monoxide, and hydroxycyclopropanols. The reactions typically occur under mild conditions, making them efficient and practical for synthetic applications .

Major Products Formed: The major products formed from the reactions of this compound include oxaspirolactones, which are common to many complex natural products with important therapeutic value .

Scientific Research Applications

a-Levantenolide has been studied for its various biological activities. It has been found to inhibit LPS-induced nitric oxide production and LPS-stimulated production of pro-inflammatory cytokines. This makes it a potential candidate for anti-inflammatory and immunosuppressive therapies . Additionally, its structural motif is prominent in many bioactive natural products, making it a valuable compound for further research in chemistry, biology, medicine, and industry .

Mechanism of Action

The mechanism of action of a-Levantenolide involves its interaction with molecular targets and pathways related to inflammation and immune response. It inhibits the production of nitric oxide and pro-inflammatory cytokines, which are key mediators in inflammatory processes .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to a-Levantenolide include other labdane derivatives such as α-levantanolide, phainanoid F, and phomoidride B. These compounds share structural similarities and exhibit various biological activities .

Uniqueness: this compound is unique due to its specific inhibitory effects on nitric oxide production and pro-inflammatory cytokines. This sets it apart from other labdane derivatives, making it a promising candidate for therapeutic applications .

Properties

CAS No. |

30987-48-5 |

|---|---|

Molecular Formula |

C20H30O3 |

Molecular Weight |

318.4 g/mol |

IUPAC Name |

(2S,3aR,5aS,9aS,9bR)-3a,4',6,6,9a-pentamethylspiro[1,4,5,5a,7,8,9,9b-octahydrobenzo[e][1]benzofuran-2,5'-furan]-2'-one |

InChI |

InChI=1S/C20H30O3/c1-13-11-16(21)22-20(13)12-15-18(4)9-6-8-17(2,3)14(18)7-10-19(15,5)23-20/h11,14-15H,6-10,12H2,1-5H3/t14-,15+,18-,19+,20+/m0/s1 |

InChI Key |

CTPHXROEAVZGOH-OBNKQFAMSA-N |

Isomeric SMILES |

CC1=CC(=O)O[C@@]12C[C@@H]3[C@]4(CCCC([C@@H]4CC[C@]3(O2)C)(C)C)C |

Canonical SMILES |

CC1=CC(=O)OC12CC3C4(CCCC(C4CCC3(O2)C)(C)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-](/img/structure/B13417649.png)

![2,3-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy] Desoxyestrone](/img/structure/B13417657.png)

![2-[[3-(trifluoromethyl)phenyl]methyl]-4,5-dihydro-1H-imidazole](/img/structure/B13417658.png)

![2-[(1H-indol-3-ylmethylene)amino]ethanol](/img/structure/B13417673.png)

![N,N-dimethyl-3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine](/img/structure/B13417684.png)